Physicochemical Profiling & Synthetic Utility of 5,7-Dibromo-N-ethylisatin
Physicochemical Profiling & Synthetic Utility of 5,7-Dibromo-N-ethylisatin
This guide outlines the physicochemical profile, synthetic methodology, and structural significance of 5,7-dibromo-N-ethylisatin (1-ethyl-5,7-dibromoindole-2,3-dione). This compound represents a critical optimization of the isatin scaffold, where halogenation and N-alkylation synergistically enhance lipophilicity and biological potency, particularly in overcoming multidrug resistance (MDR) in cancer therapy.
Introduction: The Structural Logic
Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry. However, the parent molecule suffers from moderate metabolic stability and suboptimal membrane permeability.
5,7-dibromo-N-ethylisatin is engineered to address these deficits through two specific modifications:
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5,7-Dibromination: The introduction of bromine atoms at the C5 and C7 positions significantly increases lipophilicity (logP) and provides steric bulk that often enhances binding affinity to hydrophobic pockets in targets like tubulin or kinases. It also blocks metabolic oxidation at these susceptible positions.
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N-Ethylation: Alkylation of the indole nitrogen removes the hydrogen bond donor (HBD), drastically altering the crystal packing (lowering melting point) and improving solubility in organic solvents, facilitating cellular uptake.
Physical & Chemical Properties
The following data aggregates experimental trends from the homologous series of 5,7-dibromo-N-alkylisatins and calculated descriptors.
Table 1: Physicochemical Specifications
| Property | Value / Description | Context |
| IUPAC Name | 1-ethyl-5,7-dibromoindole-2,3-dione | Systematic nomenclature |
| Molecular Formula | C₁₀H₇Br₂NO₂ | - |
| Molecular Weight | 332.98 g/mol | High bromine mass contribution |
| Physical State | Solid Powder | Crystalline |
| Color | Orange to Red | Characteristic of isatin conjugation |
| Melting Point | ~110–140 °C (Predicted)* | Lower than parent 5,7-dibromoisatin (250°C) due to loss of H-bonding network |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Hydrophobic nature |
| Solubility (Organic) | High (DMSO, DMF, CHCl₃, EtOAc) | Suitable for biological stock solutions |
| LogP (Calculated) | ~3.5 – 3.8 | Highly lipophilic (Parent isatin ~0.[1][2]7) |
| H-Bond Donors | 0 | N-alkylation removes the NH donor |
| H-Bond Acceptors | 2 | C2 and C3 carbonyl oxygens |
*Note: Melting points for N-alkylated 5,7-dibromoisatins drop significantly compared to the parent NH-isatin. Short chains (ethyl/propyl) typically crystallize in this range [1, 2].
Structural Activity & Synthesis Logic (Visualized)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthetic logic used to access this molecule.
Caption: Synthesis and SAR logic. N-alkylation transforms the physical profile, enabling passive diffusion and potent tubulin interaction [1].
Experimental Protocol: Synthesis & Characterization
This protocol is adapted from standard methodologies for N-alkylation of electron-deficient isatins [1, 2].
A. Synthesis Workflow
Reaction: Nucleophilic substitution (Sɴ2) of the isatin anion onto ethyl bromide.
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Preparation: Dissolve 5,7-dibromoisatin (1.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetone .
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Why DMF? It is a polar aprotic solvent that solvates the cation (K⁺), leaving the isatin anion "naked" and more nucleophilic.
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.
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Observation: The solution color typically deepens (dark red/purple) as the isatin salt forms.
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Alkylation: Add Ethyl Bromide (1.2 – 1.5 equiv) dropwise.
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Note: Ethyl bromide is volatile (BP ~38°C). If using acetone, ensure reflux condensers are efficient. If using DMF, mild heating (40–60°C) may speed up the reaction, but RT is often sufficient for overnight stirring.
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Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product will have a higher R_f (less polar) than the starting material.
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Work-up: Pour the reaction mixture into ice-cold water .
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Mechanism:[3] The hydrophobic product precipitates immediately, while DMF and inorganic salts remain in the aqueous phase.
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Purification: Filter the orange/red precipitate. Wash with water.[1] Recrystallize from Ethanol or Ethanol/Chloroform mixtures to yield analytical grade crystals.
B. Structural Characterization (Expected Data)
To validate the synthesis, the following spectral signatures are diagnostic:
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¹H NMR (CDCl₃, 500 MHz):
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δ 1.30–1.40 (t, 3H): Methyl group of the ethyl chain.
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δ 3.70–4.10 (q, 2H): Methylene (CH₂) protons next to Nitrogen. Key indicator of successful N-alkylation.
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δ 7.60–8.00 (m, 2H): Aromatic protons at C4 and C6. The presence of Br at C5/C7 simplifies the aromatic region to two doublets (meta-coupling, J ~ 2 Hz).
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IR Spectroscopy:
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1730–1750 cm⁻¹: C3 Carbonyl (ketone).
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1600–1620 cm⁻¹: C2 Carbonyl (amide).
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Absence of 3200–3400 cm⁻¹: Disappearance of the broad N-H stretch confirms substitution.
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Biological Relevance & Handling[3][4][5][6]
Therapeutic Potential
Research indicates that 5,7-dibromo-N-alkylisatins function as microtubule destabilizing agents .[4] Unlike taxanes (stabilizers), these compounds bind to the colchicine site of tubulin, preventing polymerization.
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MDR Evasion: The N-alkyl group prevents the molecule from being a substrate for P-glycoprotein (P-gp) efflux pumps, making it effective against resistant cancer lines (e.g., MESSA/Dx5) [1].
Storage & Stability
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Light Sensitivity: Isatins can undergo photodegradation. Store in amber vials.
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Hygroscopicity: N-ethyl derivatives are generally less hygroscopic than parent isatins but should be stored in a desiccator.
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Reactivity: Stable under standard conditions. Avoid strong reducing agents (which reduce the ketone) or strong nucleophiles (which may attack the C3 carbonyl).
References
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Vine, K. L., et al. (2007). "Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway." Bioorganic & Medicinal Chemistry.
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Vine, K. L., Belfiore, L., Jones, L., & Ranson, M. (2016).[4] "N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines."[4] ResearchGate / Heliyon.
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PubChem Compound Summary. (n.d.). "5,7-Dibromo-1-(1-phenylethyl)indole-2,3-dione" (Analogous Structure Data). National Center for Biotechnology Information.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
